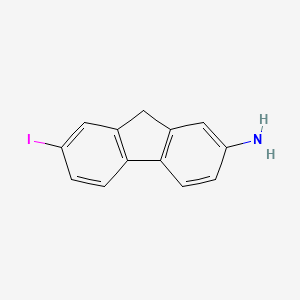

7-Iodo-9h-fluoren-2-amine

Vue d'ensemble

Description

7-Iodo-9H-fluoren-2-amine is an aromatic amine derivative of fluorene, characterized by the presence of an iodine atom at the 7th position and an amino group at the 2nd position of the fluorene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodo-9H-fluoren-2-amine typically involves the iodination of 9H-fluoren-2-amine. One common method includes the reaction of 9H-fluoren-2-amine with iodine in the presence of an oxidizing agent such as sodium hypochlorite. The reaction is carried out under controlled conditions to ensure selective iodination at the 7th position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The iodine atom at the 7-position is susceptible to nucleophilic displacement, particularly in cross-coupling reactions. This reactivity is attributed to the polarizable C–I bond and the electron-deficient aromatic system.

Example: Suzuki-Miyaura Coupling

While direct examples for 7-iodo-9H-fluoren-2-amine are not explicitly documented in the provided sources, analogous fluorene derivatives (e.g., 7-iodo-N,N-dimethyl-9H-fluoren-2-amine) undergo palladium-catalyzed couplings with aryl boronic acids. Typical conditions include:

| Reaction Components | Conditions | Products | Reference |

|---|---|---|---|

| Aryl boronic acid, Pd(PPh₃)₄ | THF/H₂O, K₂CO₃, 80°C | Biaryl-substituted fluorenes |

The amine group at the 2-position remains inert under these conditions, allowing selective functionalization at the 7-position.

Electrophilic Aromatic Substitution

-

Nitration/Sulfonation : Likely occurs at the 4- or 5-positions (relative to the amine group), as these positions are less sterically hindered.

-

Bromination : In reactions with N-bromosuccinimide (NBS), bromine may substitute at the 5-position, as observed in analogous fluorene systems .

Functionalization via Iodine Exchange

The iodine atom can be replaced via metal-halogen exchange reactions. For example:

| Reaction Type | Reagents | Products | Reference |

|---|---|---|---|

| Grignard Reaction | RMgX, CuCN | R-substituted fluorenes | |

| Ullmann Coupling | Aryl halide, CuI, ligand | Biaryl derivatives |

These reactions exploit the lability of the C–I bond, enabling the introduction of alkyl or aryl groups.

Complexation and Coordination Chemistry

The amine group can act as a ligand in metal complexes. For instance:

-

Coordination with transition metals (e.g., Pd, Cu) to form catalysts for organic transformations .

-

Formation of Schiff bases via condensation with aldehydes, though this requires deprotonation of the amine .

Key Structural and Reactivity Insights

-

Steric Effects : The bulky iodine atom at the 7-position hinders electrophilic substitution at adjacent positions but enhances oxidative stability.

-

Electronic Effects : The amine group activates the fluorene ring toward electrophiles, while the iodine atom deactivates it toward nucleophiles.

Applications De Recherche Scientifique

7-Iodo-9H-fluoren-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a precursor in the preparation of fluorene-based materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties.

Mécanisme D'action

The mechanism of action of 7-Iodo-9H-fluoren-2-amine involves its interaction with specific molecular targets and pathways. The iodine atom and amino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

9H-Fluoren-2-amine: Lacks the iodine substitution, making it less reactive in certain substitution reactions.

2-Aminofluorene: Similar structure but without the iodine atom, leading to different chemical and biological properties.

7-Bromo-9H-fluoren-2-amine: Similar to 7-Iodo-9H-fluoren-2-amine but with a bromine atom instead of iodine, resulting in different reactivity and applications.

Uniqueness

This compound is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions and potentially increases its biological activity. The iodine atom also influences the compound’s electronic properties, making it suitable for specific applications in optoelectronics and material science.

Activité Biologique

Overview

7-Iodo-9H-fluoren-2-amine is an aromatic amine derivative characterized by an iodine atom at the 7th position and an amino group at the 2nd position of the fluorene ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

The presence of the iodine atom enhances the compound's reactivity in nucleophilic substitution reactions, which is significant for its biological interactions. The amino group allows for hydrogen bonding with biological molecules, facilitating various biochemical pathways.

The mechanism of action for this compound involves its interaction with specific molecular targets. The iodine atom and amino group contribute to its binding affinity, potentially inhibiting enzymes or receptors that modulate cellular processes. For instance, it may inhibit dihydrofolate reductase (DHFR), a target in cancer therapy, thereby affecting cell proliferation and survival .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In studies comparing various fluorene derivatives, it was found to be effective against multidrug-resistant strains of bacteria and fungi. The compound's efficacy was evaluated using standard antimicrobial assays, showing promising results against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Organism | Zone of Inhibition (mm) | Reference Drug |

|---|---|---|

| Staphylococcus aureus | 10 | Vancomycin |

| Escherichia coli | 8 | Gentamicin |

| Pseudomonas aeruginosa | 8 | Gentamicin |

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been tested against various cancer cell lines, including human lung carcinoma (A549) and breast carcinoma (MDA-MB-231). The compound showed cytotoxic effects comparable to established chemotherapeutic agents like Taxol.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|

| A549 (Lung) | 15 | Taxol |

| MDA-MB-231 (Breast) | 12 | Taxol |

Case Studies

- Antimicrobial Study : A study evaluated the efficacy of various fluorene derivatives, including this compound, against multidrug-resistant bacterial strains. The results indicated that this compound exhibited a zone of inhibition comparable to traditional antibiotics, suggesting its potential as a therapeutic agent in treating resistant infections .

- Anticancer Research : In another study, the compound was tested for its cytotoxic effects on cancer cell lines. The findings revealed that it effectively inhibited cell growth and induced apoptosis in A549 and MDA-MB-231 cells, highlighting its potential as a lead compound in cancer drug development.

Propriétés

IUPAC Name |

7-iodo-9H-fluoren-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10IN/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLJBTZWZXVFDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50293566 | |

| Record name | 7-iodo-9h-fluoren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34172-48-0 | |

| Record name | NSC90702 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-iodo-9h-fluoren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.